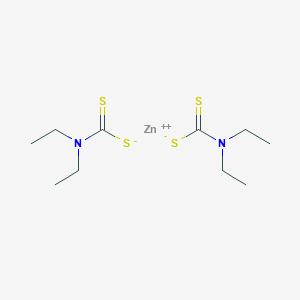

Zinc diethyldithiocarbamate

カタログ番号 B080214

分子量: 361.9 g/mol

InChIキー: RKQOSDAEEGPRER-UHFFFAOYSA-L

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08258180B2

Procedure details

The sequence of addition of the zinc compound and carbon disulfide is changed to conform to the method of Example 1 of U.S. Pat. No. 6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared. Add 73 grams of diethylamine to 150 grams of water with temperature controlled at 25° C., then add 900 grams of solution with 3.4% ammonium hydroxide and 1% carbon dioxide which prevents the premature precipitation of the zinc content. Further add 346 grams of zinc ammonia complex solution A as in Example 1 containing 9.56% zinc to the solution and 1.7 grams of emulsifier Tanemul 1203. Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour while keeping the temperature at or below 20° C. Yellowish white precipitates appear with the addition, and vapor comes out from the mixture. Continue the agitation for 3 hours, then heat the solution gradually to 40° C. Boil the solution, continue agitation for another 2 hours, then vacuum filter the precipitates. The filtrate has a pH of 8.45, and is substantially free of zinc and ammonia. The filtration is finished in 5 minutes. Wash the solid at the filter with 500 ml of 80° C. distilled water four times. Then dry the precipitate at 110° C. for 2 hours to obtain 172 grams of zinc diethyldithiocarbamate with 0.1% moisture content. We call this sample ZDEC-C.

[Compound]

Name

solution

Quantity

900 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Zn:1].[CH2:2]([NH:4][CH2:5][CH3:6])[CH3:3].[OH-].[NH4+].C(=O)=O.[C:12](=[S:14])=[S:13]>O>[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3].[Zn+2:1].[CH2:2]([N:4]([CH2:5][CH3:6])[C:12](=[S:13])[S-:14])[CH3:3] |f:2.3,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Zn]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=S)=S

|

Step Two

|

Name

|

|

|

Quantity

|

73 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)NCC

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

900 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

6,534,675, and zinc diethyldithiocarbamate (ZDEC-C) is prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

controlled at 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the premature precipitation of the zinc content

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Lower the solution temperature to 15° C., add 78.5 grams of carbon disulfide slowly into the mixture under heavy agitation over 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

below 20° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Yellowish white precipitates

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

appear with the addition, and vapor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for another 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filter the precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the solid at the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with 500 ml of 80° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water four times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then dry the precipitate at 110° C. for 2 hours

|

|

Duration

|

2 h

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)N(C([S-])=S)CC.[Zn+2].C(C)N(C([S-])=S)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 172 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |